azetidin-3-yl N-methylcarbamate

Description

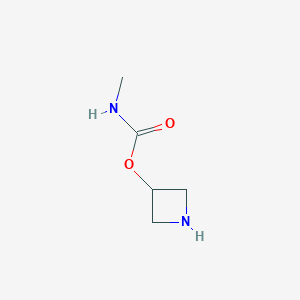

Azetidin-3-yl N-methylcarbamate (CAS 1009409-62-4) is a carbamate derivative featuring a four-membered azetidine ring substituted at the 3-position with an N-methylcarbamate group. Its molecular formula is C₅H₁₀N₂O₂, with a molecular weight of 130.15 g/mol and a purity ≥95% . This compound is primarily used in laboratory research, though specific applications remain undisclosed in publicly available literature. Its structural uniqueness lies in the strained azetidine ring, which may influence reactivity and biological interactions compared to larger cyclic or acyclic carbamates.

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

azetidin-3-yl N-methylcarbamate |

InChI |

InChI=1S/C5H10N2O2/c1-6-5(8)9-4-2-7-3-4/h4,7H,2-3H2,1H3,(H,6,8) |

InChI Key |

FWKZXDXFGJTECF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidin-3-yl N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of azetidine with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.

Another method involves the use of azetidin-3-ol, which is reacted with methyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds through the formation of an intermediate carbamate ester, which is subsequently converted to this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The carbamate group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Amines, alcohols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols. Substitution reactions result in various substituted carbamate derivatives.

Scientific Research Applications

Azetidin-3-yl N-methylcarbamate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

Industrial Applications: The compound is employed in the development of agrochemicals and other industrial products due to its reactivity and stability.

Mechanism of Action

The mechanism of action of azetidin-3-yl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Carbamates are a diverse class of compounds with applications ranging from agrochemicals to pharmaceuticals. Below, azetidin-3-yl N-methylcarbamate is compared to structurally and functionally related carbamates.

Structural Analogues with Azetidine Moieties

Key Observations :

- The azetidine ring confers steric constraints that may enhance binding specificity in biological systems.

- Substitutions at the carbamate nitrogen (e.g., benzyl vs. methyl) influence solubility and reactivity.

N-Methylcarbamates with Aromatic/Linear Chains

Key Observations :

- Teratogenicity : Ethyl N-methylcarbamate exhibits significant teratogenic effects in Syrian hamsters, causing malformations and growth retardation at single intraperitoneal doses. In contrast, this compound lacks reported teratogenicity data, though its structural similarity warrants caution .

- Applications : Aromatic N-methylcarbamates (e.g., 3-methylphenyl derivative) are widely used as pesticides, whereas azetidine-based carbamates remain exploratory in medicinal chemistry .

Mechanistic Insights :

- The teratogenic potency of ethyl N-methylcarbamate correlates with its ability to induce DNA alkylation or interfere with embryonic development pathways .

Biological Activity

Azetidin-3-yl N-methylcarbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a carbamate group attached to an azetidine ring. This configuration allows for specific interactions with biological targets, primarily enzymes and receptors, through covalent bonding.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Carbamate group on azetidine | Modulates enzyme activity through covalent bonds |

| Azetidin-3-yl N-ethylcarbamate | Ethyl instead of methyl | Altered reactivity and biological activity |

| Azetidin-3-yl N-propylcarbamate | Propyl group present | Different pharmacokinetic properties |

| Azetidin-3-yl N-butylcarbamate | Butyl group inclusion | Influences solubility and molecular interactions |

The mechanism of action of this compound primarily involves its ability to form covalent bonds with active site residues of various enzymes. This interaction can lead to:

- Enzyme Inhibition: The carbamate moiety allows the compound to inhibit enzyme activity, affecting biochemical pathways crucial for cellular functions.

- Receptor Modulation: The compound can also interact with specific receptors, potentially altering their function and signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects: Studies have shown that derivatives of azetidine can reduce neuronal apoptosis and modulate inflammation, suggesting potential applications in neurodegenerative diseases and stroke models .

- Enzyme Interaction Studies: The compound has been utilized to study enzyme inhibition mechanisms, contributing to the understanding of its pharmacological properties. For example, it has been evaluated for its binding affinity to various enzymes involved in neurological processes .

- Covalent Binding Studies: Investigations into its binding dynamics reveal that this compound can effectively modulate enzyme activity through covalent bonding, which is crucial for developing therapeutic agents targeting specific pathways .

Neuroprotective Applications

In preclinical models of stroke, this compound demonstrated significant neuroprotective effects. It was found to:

- Reduce neuronal cell death.

- Improve brain energy metabolism.

These outcomes suggest its potential as a therapeutic agent for conditions like ischemia/reperfusion injury .

Enzyme Inhibition

A study focused on the compound's interaction with histamine H3 receptors revealed that it could inhibit receptor activity effectively at low concentrations. The binding affinity was assessed using displacement assays, indicating its potential as a lead compound in developing treatments for neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.